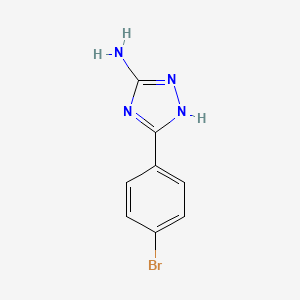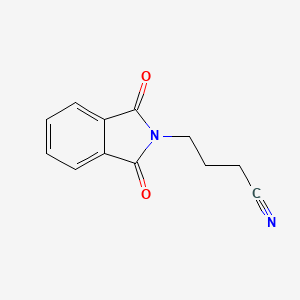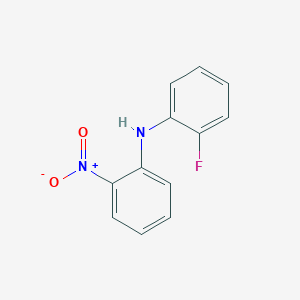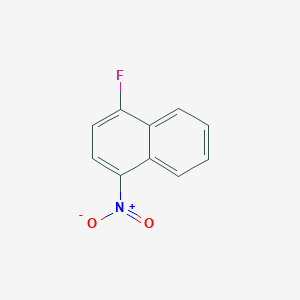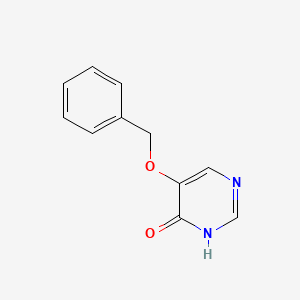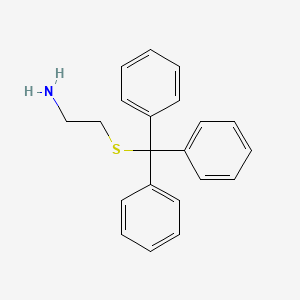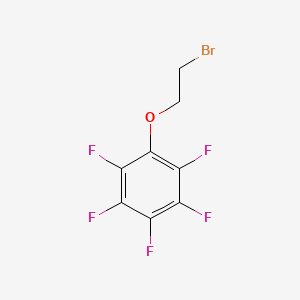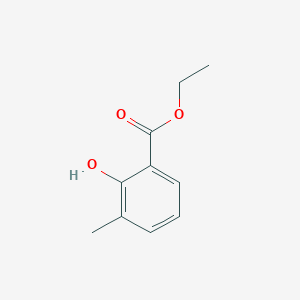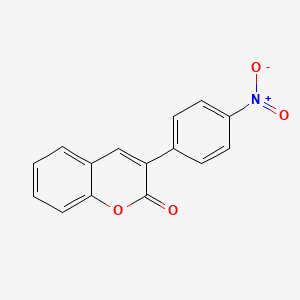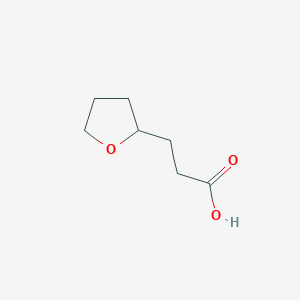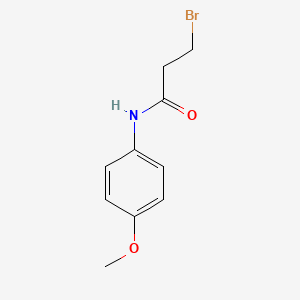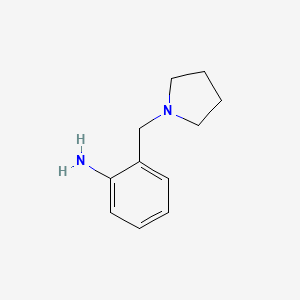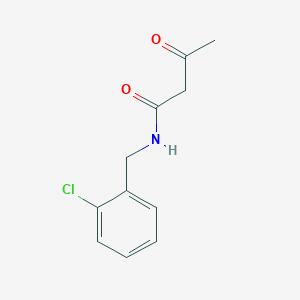
N-(2-Chlorobenzyl)-3-oxobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Chlorobenzyl)-3-oxobutanamide is a chemical compound that belongs to the class of N-aryl-2-chloro-3-oxobutanamides. These compounds are characterized by the presence of an aryl group attached to the nitrogen atom of the amide group, a chloro substituent on the benzyl ring, and a 3-oxobutanamide moiety. The structure and properties of similar compounds have been extensively studied, providing insights into their molecular interactions, crystal packing, and potential applications in various fields.
Synthesis Analysis
The synthesis of N-(2-Chlorobenzyl)-3-oxobutanamide and related compounds typically involves the formation of the amide bond between the corresponding acid and amine precursors. Although the specific synthesis of N-(2-Chlorobenzyl)-3-oxobutanamide is not detailed in the provided papers, similar compounds have been synthesized and characterized using techniques such as X-ray diffraction, IR, and NMR spectroscopy . These methods allow for the confirmation of the chemical structure and the purity of the synthesized compounds.
Molecular Structure Analysis
The molecular structure of compounds similar to N-(2-Chlorobenzyl)-3-oxobutanamide has been optimized using semi-empirical methods such as AM1 and PM6, as well as hybrid-DFT calculations . The optimized geometries are compared with experimental X-ray diffraction data to ensure accuracy. These studies reveal the conformational aspects of the molecules and the role of different atoms in crystal packing interactions. For instance, the involvement of oxygen and chlorine atoms in the crystal packing interactions has been highlighted .
Chemical Reactions Analysis
The chemical reactivity of N-(2-Chlorobenzyl)-3-oxobutanamide can be inferred from studies on similar compounds. The intramolecular charge transfer interactions and the aromaticity of the phenyl ring are important factors that influence the reactivity . Additionally, the presence of the chloro substituent may make the compound susceptible to nucleophilic substitution reactions. However, specific reactions involving N-(2-Chlorobenzyl)-3-oxobutanamide are not discussed in the provided papers.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(2-Chlorobenzyl)-3-oxobutanamide can be deduced from the studies on related compounds. For example, the intermolecular hydrogen bonding patterns in the solid state and their disruption in solution have been observed . The electronic properties, such as excitation energies, oscillator strengths, and dipole moments, have been computed using TDDFT-B3LYP methodology, providing insights into the optical properties of these compounds . Additionally, the NBO and NLO properties have been investigated, suggesting potential applications in materials science .
Wissenschaftliche Forschungsanwendungen
1. Antimicrobial Applications
- Summary of Application: N-(2-Chlorobenzyl)-substituted hydroxamate, produced by hydrolysis of ketoclomazone, has been identified as an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase (DXS), a key enzyme in the non-mevalonate pathway of isoprenoid biosynthesis .
- Methods of Application: The compound’s inhibitory effect was determined using a spectroscopic method for assaying DXS using NADPH–lactate dehydrogenase (LDH) .
- Results or Outcomes: The compound demonstrated an IC50 value of 1.0 μM, indicating its potent inhibitory effect. It also inhibited the growth of Haemophilus influenzae .
2. Breaking Antimicrobial Resistance
- Summary of Application: The compound, referred to as ‘compound 12’, is a potent laboratory inhibitor of E. coli DsbB and its analogues from closely related organisms .
- Methods of Application: The function of the DSB system was chemically inhibited using this molecule .
- Results or Outcomes: The disruption of cell envelope protein homeostasis simultaneously compromises several classes of resistance determinants. In particular, impairing DsbA-mediated disulfide bond formation incapacitates diverse β-lactamases and destabilizes mobile colistin resistance enzymes .
3. Pesticide Applications
Safety And Hazards
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-oxobutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c1-8(14)6-11(15)13-7-9-4-2-3-5-10(9)12/h2-5H,6-7H2,1H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHUNKNCNYKDIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NCC1=CC=CC=C1Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355645 |
Source


|
| Record name | N-(2-CHLOROBENZYL)-3-OXOBUTANAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chlorobenzyl)-3-oxobutanamide | |
CAS RN |
331713-76-9 |
Source


|
| Record name | N-(2-CHLOROBENZYL)-3-OXOBUTANAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

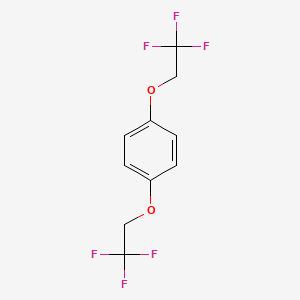
![5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1331346.png)
